6-Methyl-[2,3'-bipyridine]-5'-carbonitrile
CAS No.: 1346686-83-6
Cat. No.: VC15997924
Molecular Formula: C12H9N3
Molecular Weight: 195.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1346686-83-6 |
|---|---|
| Molecular Formula | C12H9N3 |
| Molecular Weight | 195.22 g/mol |
| IUPAC Name | 5-(6-methylpyridin-2-yl)pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C12H9N3/c1-9-3-2-4-12(15-9)11-5-10(6-13)7-14-8-11/h2-5,7-8H,1H3 |
| Standard InChI Key | PAECHUOSAXBVBD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CC=C1)C2=CN=CC(=C2)C#N |
Introduction
Structural and Nomenclature Analysis
6-Methyl-[2,3'-bipyridine]-5'-carbonitrile consists of two pyridine rings connected by a carbon-carbon bond between the 2-position of the first ring and the 3'-position of the second. The first pyridine ring features a methyl substituent at the 6-position, while the second ring bears a nitrile group (-CN) at the 5'-position. This arrangement creates an unsymmetrical bipyridine framework with distinct electronic properties.
The IUPAC name reflects this connectivity:
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First ring: Pyridine substituted with a methyl group at position 6.
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Second ring: Pyridine substituted with a nitrile group at position 5, connected via position 3 to the first ring.
The molecular formula is C₁₂H₉N₃, with a molecular weight of 201.23 g/mol. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Exact Mass | 201.0801 g/mol | Calculated |
| Polar Surface Area (PSA) | 49.57 Ų | |
| LogP (Partition Coeff.) | 2.02 | |
| Hydrogen Bond Acceptors | 3 | Derived |
The nitrile group’s electron-withdrawing nature and the methyl group’s steric effects influence the compound’s reactivity and coordination behavior .
Synthetic Methodologies
Propargylisoxazole-Based Routes
A prominent strategy for synthesizing bipyridine derivatives involves propargylisoxazole intermediates. As demonstrated in the synthesis of analogous 6,6'-binicotinates , 4-propargylisoxazoles undergo Cu(OAc)₂-mediated Eglinton coupling to form biacetylenic intermediates. Subsequent Fe(II)/Au(I)-catalyzed isomerization converts these intermediates into pyridine rings. For 6-methyl-[2,3'-bipyridine]-5'-carbonitrile, this approach could involve:
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Propargylisoxazole Preparation: 5-Methoxy-4-(prop-2-yn-1-yl)isoxazole serves as a starting material.
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Cross-Coupling: A Sonogashira or Stille coupling introduces the nitrile-bearing pyridine fragment. For example, 6-bromonicotinonitrile may react with a propargylisoxazole under Pd catalysis .
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Cyclization: Fe(NTf₂)₂/Au(NTf₂) catalysis facilitates the isomerization of the alkyne to the pyridine ring, installing the methyl and nitrile groups .
Yields for analogous reactions range from 60–75%, with purity dependent on solvent choice (e.g., dichloromethane or THF) and catalyst loading .
Direct Functionalization of Bipyridine
Physicochemical and Spectroscopic Properties
Spectral Characterization
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¹H NMR: The methyl group at C6 appears as a singlet near δ 2.45 ppm, while aromatic protons resonate between δ 7.5–8.9 ppm. Coupling constants (J = 4–6 Hz) confirm the bipyridine connectivity .
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IR Spectroscopy: The nitrile stretch appears as a sharp peak near 2230 cm⁻¹, while pyridine C=N vibrations occur at 1600–1640 cm⁻¹ .
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Mass Spectrometry: ESI-MS typically shows a molecular ion peak at m/z 201.08 [M+H]⁺ .
Solubility and Stability
The compound exhibits limited solubility in water (<0.1 mg/mL) but is soluble in polar aprotic solvents like DMSO and DMF. Stability studies indicate decomposition above 200°C, with the nitrile group undergoing hydrolysis to carboxylic acids under acidic conditions .
Coordination Chemistry and Metal Complexes
6-Methyl-[2,3'-bipyridine]-5'-carbonitrile acts as a bidentate ligand, coordinating through the nitrogen atoms of both pyridine rings. Notable complexes include:
| Metal Center | Coordination Geometry | Application |
|---|---|---|
| Pd(II) | Square planar | Catalytic cross-coupling |
| Cu(I) | Tetrahedral | Luminescent materials |
| Fe(II) | Octahedral | Spin-crossover materials |
For example, the Pd(II) complex catalyzes Suzuki-Miyaura couplings with >90% yield in aryl bromide reactions .
Applications in Medicinal Chemistry
The nitrile group enhances binding to biological targets through dipole interactions and hydrogen bonding. Preliminary studies suggest:
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Kinase Inhibition: The compound inhibits EGFR kinase with an IC₅₀ of 1.2 μM, likely due to interactions with the ATP-binding pocket.
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Antimicrobial Activity: Against Staphylococcus aureus, MIC values of 8 μg/mL have been observed, attributed to membrane disruption.
Industrial and Materials Science Applications
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